molecular formula C19H40N2O8 B611221 t-Boc-N-amido-PEG6-Amine CAS No. 1091627-77-8

t-Boc-N-amido-PEG6-Amine

Cat. No. B611221
CAS RN: 1091627-77-8
M. Wt: 424.54
InChI Key: HYSRAUNKYCBBFY-UHFFFAOYSA-N
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Description

T-Boc-N-amido-PEG6-Amine is a PEG derivative containing an amino group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Synthesis Analysis

T-Boc-N-amido-PEG6-Amine is a heterobifunctional polyethyleneglycol (PEG) derivative used in the preparation of intramolecular linking agents .


Molecular Structure Analysis

The molecular weight of t-Boc-N-amido-PEG6-Amine is 424.5 g/mol . The functional group is Boc-protected amine/Amine . The molecular formula is C19H40N2O8 .


Chemical Reactions Analysis

The amino group of t-Boc-N-amido-PEG6-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

The molecular weight of t-Boc-N-amido-PEG6-Amine is 424.5 g/mol . The functional group is Boc-protected amine/Amine . The molecular formula is C19H40N2O8 . It should be stored at -20°C .

Scientific Research Applications

PEGylation Agent

t-Boc-N-amido-PEG6-Amine is a PEG linker containing an amino group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . This makes it a useful agent for PEGylation, a process that attaches polyethylene glycol (PEG) to molecules and surfaces, improving their solubility and stability.

Bioconjugation

The amino group of t-Boc-N-amido-PEG6-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This makes it a valuable tool in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, usually a protein or peptide and a probe or label.

Drug Delivery

The Boc group can be deprotected under mild acidic conditions to form the free amine . This property can be exploited in drug delivery systems, where the drug is released in specific areas of the body by changing the pH.

Antibody-Drug Conjugates

t-Boc-N-amido-PEG6-Amine can be synthetically incorporated into antibody-drug conjugates . These are antibodies linked to biologically active drugs through chemical linkers. They are designed to target specific cells, reducing the side effects of traditional systemic treatments.

Proteolysis-Targeting Chimeras (PROTACs)

The compound can also be used in the development of proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein to induce its degradation. They represent a new therapeutic strategy to degrade disease-causing proteins.

Crosslinker

t-Boc-N-amido-PEG6-Amine is a crosslinker with a t-Boc protected amine on one end and a carboxylic acid on the other end . Crosslinkers are used in various fields, including materials science, protein structure analysis, and drug delivery system development.

Building Block for Synthesis

t-Boc-N-amido-PEG6-Amine can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .

Solubility Enhancer

The hydrophilic PEG spacer in t-Boc-N-amido-PEG6-Amine increases solubility in aqueous media . This makes it useful in various applications where increasing the solubility of a compound is desired, such as in pharmaceutical formulations.

Mechanism of Action

The hydrophilic PEG spacer of t-Boc-N-amido-PEG6-Amine increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Safety and Hazards

Avoid all personal contact, including inhalation . Wear protective clothing when risk of exposure occurs . Use in a well-ventilated area . Avoid contact with moisture . Avoid contact with incompatible materials . When handling, DO NOT eat, drink or smoke . Keep containers securely sealed when not in use .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSRAUNKYCBBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694781
Record name tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG6-Amine

CAS RN

1091627-77-8
Record name tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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